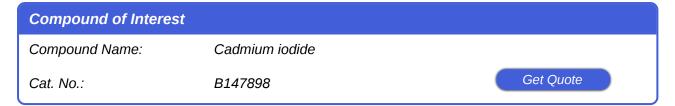


strategies to improve charge collection in CdTe detectors

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Technical Support Center: CdTe Detectors

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cadmium Telluride (CdTe) detectors. Our goal is to help you improve charge collection efficiency and obtain high-quality experimental data.

Frequently Asked Questions (FAQs)

Q1: What is charge collection efficiency (CCE) and why is it critical for my experiments?

A1: Charge collection efficiency (CCE) is a measure of how effectively the charge carriers (electrons and holes) generated by ionizing radiation are collected at the detector's electrodes. A high CCE is crucial for obtaining accurate energy spectra. Incomplete charge collection, often due to charge trapping, results in signal loss, leading to distorted spectral features such as peak broadening and "hole tailing," which can compromise the quantitative accuracy of your measurements.

Q2: What are the most common causes of poor charge collection in CdTe detectors?

A2: The primary factors that degrade charge collection in CdTe detectors are:

Material Defects: The crystal lattice of CdTe can contain various defects such as Tellurium
 (Te) inclusions, vacancies (especially Cadmium vacancies), dislocations, and grain

Troubleshooting & Optimization





boundaries.[1][2][3] These defects act as trapping centers, capturing charge carriers before they can reach the electrodes.[1][3]

- Polarization Effect: This is a time-dependent degradation of detector performance, particularly under bias voltage, where a space charge builds up within the crystal.[4][5] This internal electric field distortion impairs charge transport and collection.[4][6]
- Low Carrier Mobility-Lifetime (μτ) Product: CdTe has a relatively poor mobility-lifetime product for holes compared to electrons. This means holes are more likely to be trapped, leading to incomplete charge collection, an effect that is dependent on the interaction depth of the radiation.[7][8]
- Inadequate Operating Parameters: Sub-optimal bias voltage or operating temperature can significantly impact CCE. Low bias voltage may not be sufficient to efficiently drift the charges to the electrodes, while high temperatures can increase leakage current and exacerbate polarization effects.[9][10][11]

Q3: What is the "polarization effect" and how can I identify it?

A3: Polarization is a phenomenon where the detector's performance degrades over time during operation.[4] It is caused by the accumulation of trapped charges within the detector bulk, which creates an internal space charge that opposes the applied electric field.[5][12] This distortion of the electric field reduces the charge collection efficiency.[6]

You can identify polarization by observing the following symptoms during a long-term measurement:

- A gradual shift of the photopeak to lower energies.[4]
- A decrease in the peak's count rate.[5]
- A worsening of the energy resolution (peak broadening).[4]
- Increased tailing on the low-energy side of the photopeak.[13]

These effects are typically reversible; performance can often be fully or partially restored by resetting the bias voltage (turning it off for a short period and then on again).[5][12]



Troubleshooting Guides

Problem 1: My energy spectrum shows significant "hole tailing" and poor resolution.

This issue is a classic sign of incomplete charge collection, primarily due to the trapping of holes.

Troubleshooting Step	Detailed Procedure	Expected Outcome
1. Optimize Bias Voltage	Increase the bias voltage in steps. Acquire a spectrum at each step and analyze the photopeak shape and resolution (FWHM).[10]	Higher bias voltage increases the electric field strength, which reduces carrier transit time and decreases the probability of trapping. This should reduce tailing and improve resolution.[11] Note that excessively high voltage can increase leakage current, which degrades performance. [10]
2. Cool the Detector	If your setup allows, cool the detector using a Peltier cooler. Operating at temperatures from 0°C down to -53°C (220 K) can be effective.[9][14]	Cooling reduces thermally generated leakage current and suppresses the rate of polarization, leading to more stable and higher-resolution spectra over time.[9][11]
3. Implement Risetime Discrimination (RTD)	If your data acquisition electronics support it, use risetime discrimination. This technique rejects pulses with slow risetimes, which are typically associated with interactions deep in the detector where hole collection is poor.[13][15]	RTD effectively filters out events that would contribute to the low-energy tail, resulting in a cleaner spectrum with significantly improved peak shape.[15] However, this comes at the cost of reduced overall detection efficiency.[13]



Problem 2: The detector's performance degrades during long measurements (peak shifting, resolution worsening).

This is a clear indication of the polarization effect.

Troubleshooting Step	Detailed Procedure	Expected Outcome
1. Implement Periodic Bias Reset	Program your power supply to periodically turn the bias voltage off for a short duration (e.g., 0.5 to 2 seconds) and then turn it back on. The interval can range from every minute to every 20 minutes.[8] [12][16]	This procedure allows the trapped space charge to dissipate, effectively resetting the internal electric field and stabilizing the detector's performance over long acquisition times.[16][17]
2. Lower the Operating Temperature	Cool the detector. The rate of polarization is significantly reduced at lower temperatures. [9][14]	At operating conditions like 220 K (-53°C), polarization can become negligible over many days of operation.[9]
3. Use Detectors with Ohmic Contacts	If possible for your application, consider using a detector with ohmic contacts (e.g., Pt/CdTe/Pt) instead of Schottky (diode-type) contacts.	Ohmic detectors have been reported to not exhibit the same bias-induced polarization seen in diode-type detectors, though they may have higher leakage currents at a given voltage.[18]

Quantitative Data Summary

The performance of CdTe detectors is highly dependent on material properties and operating conditions. The following tables summarize key quantitative data from cited research.

Table 1: Mobility-Lifetime (μτ) Products for Charge Carriers in CdTe



Carrier	μτ Product (cm²/V)	Crystal Growth/Doping Method	Reference
Electrons (μτe)	1.8 × 10 ⁻³	ACRT-MVB, Cl- doped, 15% Te excess	[19]
Holes (μτh)	5.1 × 10 ⁻⁴	ACRT-MVB, Cl- doped, 15% Te excess	[19]
Electrons (μτe)	2 × 10 ⁻³	Modified Bridgman, Cd overpressure	[20]
Holes (μτh)	8 × 10 ⁻⁵	Modified Bridgman, Cd overpressure	[20]

Table 2: Effect of Operating Parameters on Detector Performance



Parameter Change	Effect	Quantitative Impact	Reference
Bias Voltage Increase	Improved Photon Counting & Energy Resolution	From -100V to -500V: Photon counts increased by ~54%; Energy resolution improved by ~35%.	[10]
Cooling (Ohmic Detector)	Reduced Leakage Current	From 20°C to 0°C: Leakage current dropped from 43 nA to 6 nA (at 70V).	[11]
Cooling (Schottky Detector)	Reduced Leakage Current	From 40°C to 20°C: Leakage current dropped from 21 nA to 10 nA (at 700V).	[11]
Cooling (XR-100T- CdTe)	Reduced Polarization Rate	At 25°C & 200V: Peak shift >2% per hour. At 220 K & 750V: Peak shift ~1 ppm per day.	[9]
Guard Ring (Schottky Diode)	Reduced Leakage Current	At 500V bias, leakage current was 20 pA for a 2x2 mm ² active area.	[21]

Experimental Protocols

Protocol 1: Characterizing Charge Collection Efficiency using the Transient Current Technique (TCT)

The Transient Current Technique (TCT) is a powerful method to study charge transport properties and map the electric field inside a detector.[22][23]

Objective: To measure charge carrier mobility, lifetime, and identify regions of poor charge collection.



Methodology:

- Setup: Place the CdTe detector in a light-tight, electrically shielded box. The detector is biased through a bias-tee connected to a fast-readout oscilloscope.
- Carrier Generation: Use a pulsed laser with a photon energy above the CdTe bandgap (~1.44 eV), such as a red laser, to generate electron-hole pairs at a specific location within the detector.[2][24] Alternatively, alpha particles from a source like ²⁴¹Am can be used.[22]
- Signal Acquisition: The movement of the generated charge carriers under the influence of the applied bias voltage induces a current pulse. This transient current is recorded by the oscilloscope.[2]
- Data Analysis:
 - Scanning: Raster scan the laser or a collimated particle source across the detector surface to map the CCE.[2] Regions with defects will show a significant drop in the collected charge.
 - Pulse Shape Analysis: The shape of the current pulse provides information about the drift velocity of the carriers. By analyzing the pulse shape as a function of bias voltage, the carrier mobility (μ) can be extracted.[22]
 - Hecht Equation: By measuring the total collected charge (integral of the current pulse) as a function of bias voltage, the mobility-lifetime (μτ) product can be determined by fitting the data to the Hecht equation.[24]

Protocol 2: Optimizing Bias Voltage for Spectroscopic Performance

Objective: To find the optimal bias voltage that provides the best energy resolution and peak shape for a specific gamma-ray energy.

Methodology:

• Setup: Connect the CdTe detector to a preamplifier, shaping amplifier, and a multi-channel analyzer (MCA). Place a radioactive source (e.g., ⁵⁷Co or ²⁴¹Am) in front of the detector.







- Initial Settings: Start with a low bias voltage recommended by the manufacturer (e.g., -100 V).
- Iterative Measurement: a. Apply the bias voltage and allow the detector to stabilize. b. Acquire a spectrum for a fixed amount of time, sufficient to obtain good statistics in the photopeak of interest. c. Save the spectrum and record the bias voltage. d. Increase the bias voltage by a set increment (e.g., 50 V). e. Repeat steps a-d until the maximum recommended voltage is reached or until the leakage current becomes excessive (indicated by increased electronic noise).
- Data Analysis: a. For each spectrum, fit the photopeak of interest with a Gaussian function to determine its centroid (peak position) and Full Width at Half Maximum (FWHM), which represents the energy resolution.[10] b. Analyze the low-energy tail of the peak. c. Plot the FWHM and peak-to-tail ratio as a function of bias voltage. The optimal bias voltage is typically the one that provides the minimum FWHM without introducing excessive noise.[10]
 [13]

Visualizations

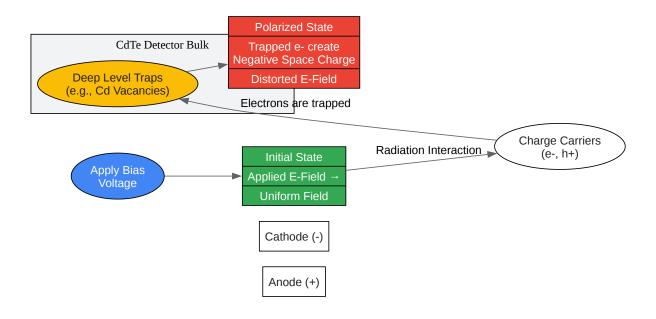




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Caption: Troubleshooting workflow for poor charge collection.

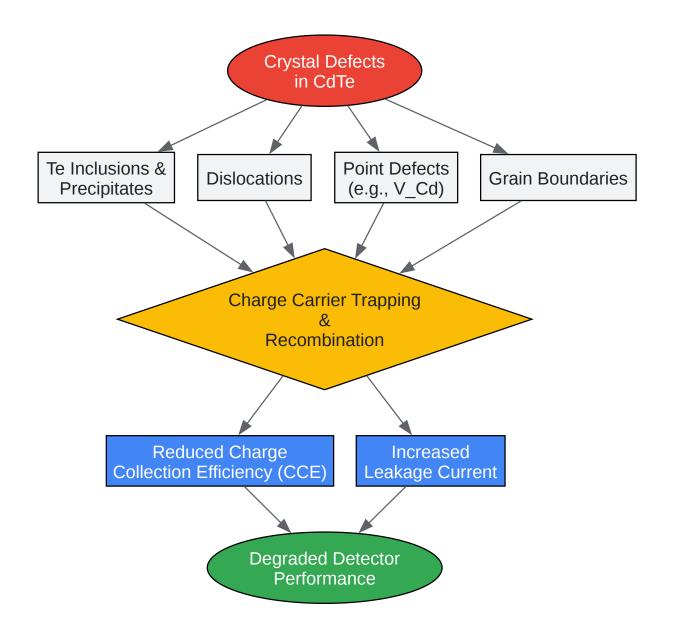




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Caption: Mechanism of the polarization effect in CdTe detectors.





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Caption: Impact of material defects on detector performance.

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